molecular formula C8H8N2 B171502 5-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1260381-52-9

5-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B171502
CAS No.: 1260381-52-9
M. Wt: 132.16 g/mol
InChI Key: ZYGLVDPTWXJGKV-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrolo[2,3-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-c]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLVDPTWXJGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595848
Record name 5-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260381-52-9
Record name 5-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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